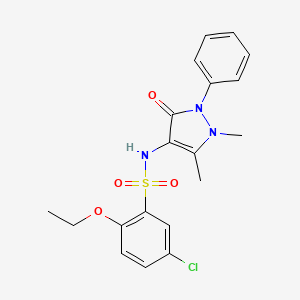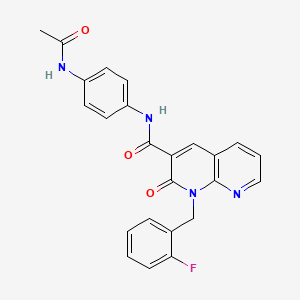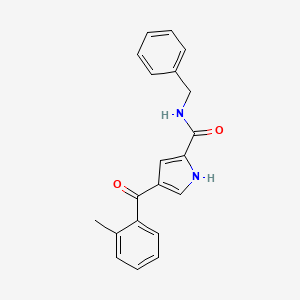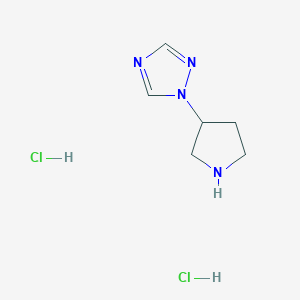
5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide, also known as CDP323, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs, which are widely used in the pharmaceutical industry for their antimicrobial and anti-inflammatory properties. CDP323 has been found to exhibit promising results in various preclinical studies, indicating its potential as a therapeutic agent for various diseases.
Wirkmechanismus
5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of a specific enzyme called dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that plays a crucial role in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. By inhibiting DHODH, this compound can prevent the proliferation of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects, including potent anti-inflammatory and immunosuppressive properties. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-17 and interferon-gamma, which are involved in the pathogenesis of various autoimmune diseases. Additionally, this compound has been found to promote the differentiation of regulatory T cells, which play a crucial role in maintaining immune tolerance and preventing autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide for lab experiments is its potent anti-inflammatory and immunosuppressive properties, which can help in studying various autoimmune diseases. Additionally, this compound has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it an attractive candidate for drug development. However, one of the main limitations of this compound is its potential toxicity, which can limit its clinical application.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide. One of the main areas of research is the evaluation of this compound in clinical trials for the treatment of autoimmune diseases, such as MS and rheumatoid arthritis. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound in humans. Finally, the development of novel DHODH inhibitors based on the structure of this compound can lead to the discovery of more potent and selective inhibitors for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide involves several steps, starting with the reaction of 2-ethoxybenzenesulfonyl chloride with 5-chloro-2-nitroaniline to form 5-chloro-2-nitro-N-(2-ethoxyphenyl)benzenesulfonamide. This intermediate is then reduced with iron powder and acetic acid to yield 5-chloro-N-(2-ethoxyphenyl)benzenesulfonamide. The final step involves the reaction of this compound with 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system, leading to various neurological symptoms. This compound has been found to exhibit potent anti-inflammatory properties, which can help in reducing the inflammation and damage to the nervous system in MS patients.
Eigenschaften
IUPAC Name |
5-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-4-27-16-11-10-14(20)12-17(16)28(25,26)21-18-13(2)22(3)23(19(18)24)15-8-6-5-7-9-15/h5-12,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHPRZMFEPVRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)
![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)




![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2489805.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)

![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)

![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)